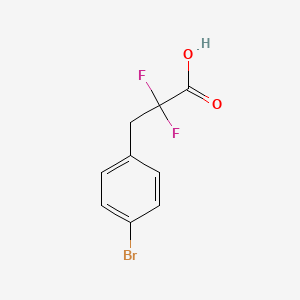

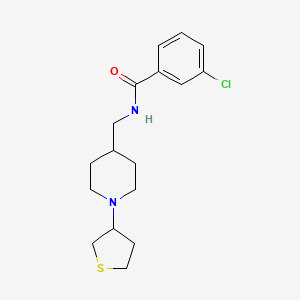

![molecular formula C14H10F3N3O2 B2570815 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide CAS No. 339009-83-5](/img/structure/B2570815.png)

3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, also known as 3-nitro-N-(3-TFMPC)BC, is a novel compound with potential applications in scientific research and drug development. 3-nitro-N-(3-TFMPC)BC has been developed as a new class of nitro-substituted aromatic compounds that are able to interact with a variety of biomolecules, such as proteins and DNA. This compound has been studied extensively in order to determine its potential applications in drug discovery and development.

Scientific Research Applications

Anion Transport Activity

- Anion Transport Efficiency Enhancement : Modification of benzimidazole derivatives, similar in structure to 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, with electron-withdrawing substituents like trifluoromethyl and nitro groups, can significantly enhance anion transport efficiency. Such modifications can lead to an increase in anionophoric activity by up to 789 times, demonstrating the potential of these compounds in efficient anion transport (Chen-Chen Peng et al., 2016).

Chemical Reaction and Structure Analysis

Reactions with Nitrogen Dioxide and Nitrous Acid : Compounds structurally related to this compound exhibit notable reactions with nitrogen dioxide and nitrous acid, leading to the formation of various derivatives. These reactions are significant in understanding the chemical behavior and potential applications of such compounds (P. Astolfi et al., 2006).

Crystallographic Characterization : The crystallographic and spectroscopic characterization of compounds containing nitro and trifluoromethyl groups offers insights into their molecular structures, highlighting the influence of substituent groups on the molecule's geometry and electronic properties (George L. Diehl III et al., 2019).

Detection and Sensing Applications

- Selective Sensing of Nitroaromatic Compounds : The modification of metal-organic frameworks (MOFs) with trifluoromethyl groups, similar to those in this compound, has been shown to enhance the selective detection of specific nitroaromatic compounds. This implies potential applications in sensing and detection technologies (Mao‐Lin Hu et al., 2020).

Synthesis of Polymers and Other Compounds

Polymer Synthesis : The introduction of trifluoromethyl and nitro groups into polymer structures, similar to those in this compound, can lead to the synthesis of new polymers with potentially unique properties, such as enhanced solubility and thermal stability (Hyojung Lee & S. Kim, 2002).

Efficient Synthesis of Benzimidazoles : A method for the efficient synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from compounds similar to this compound, has been described. This process highlights the versatility of these compounds in synthesizing valuable heterocyclic compounds (Diana Vargas-Oviedo et al., 2017).

Synthesis of Amino Acid Derivatives : The use of compounds with nitro and trifluoromethyl groups, similar to this compound, in the synthesis of amino acid derivatives, has been explored. This research is significant in the development of biologically active compounds (E. Foresti et al., 2003).

properties

IUPAC Name |

3-nitro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O2/c15-14(16,17)10-4-2-5-11(8-10)19-13(18)9-3-1-6-12(7-9)20(21)22/h1-8H,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTSQSGOYJWVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=CC(=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

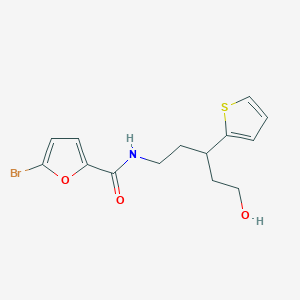

![N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570736.png)

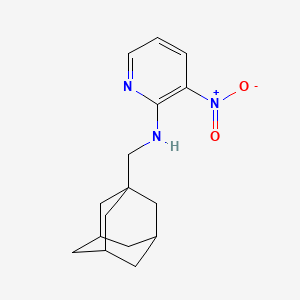

![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)

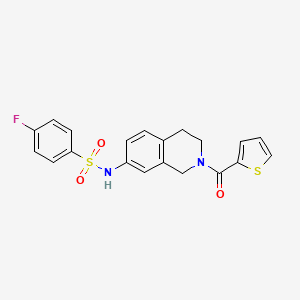

![2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2570746.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2570747.png)

![(E)-4-(Dimethylamino)-N-[(4-thiophen-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2570754.png)